Pudexacianinium chloride, also referred to as ASP5354, is a novel compound derived from indocyanine green, primarily investigated for its application in intraoperative ureter visualization during surgical procedures. This compound leverages near-infrared fluorescence imaging technology to enhance the visibility of ureters, thereby reducing the risk of ureteral injury during surgeries such as laparoscopic colorectal and gynecologic operations. The compound's hydrophilic properties facilitate rapid urinary excretion, making it suitable for real-time imaging applications in medical settings .
Pudexacianinium chloride is classified as a fluorescent dye, specifically a derivative of indocyanine green. It is designed to be administered intravenously and is currently under clinical investigation for its efficacy in surgical imaging. The compound's development is part of ongoing research aimed at improving surgical outcomes by providing surgeons with enhanced visualization tools .
The synthesis of pudexacianinium chloride involves several chemical reactions that modify the indocyanine green structure to enhance its optical properties and solubility. The synthesis process typically includes:
The detailed synthetic pathway has been outlined in patents related to the compound, highlighting specific reagents and conditions used during the synthesis .
The molecular structure of pudexacianinium chloride is complex, featuring multiple hydroxyl groups that contribute to its hydrophilic nature. The chemical formula includes various functional groups that enhance its interaction with biological tissues. Key structural features include:
The compound exhibits an absorption peak at approximately 780 nm and a fluorescence emission peak around 820 nm, which are crucial for its application in near-infrared imaging .
Pudexacianinium chloride undergoes specific chemical reactions that are essential for its function as a fluorescent dye:
These reactions are critical for enabling surgeons to visualize ureters effectively during operations, thereby minimizing the risk of injury .
The mechanism of action of pudexacianinium chloride involves several steps:
Clinical studies have demonstrated that effective visualization occurs within 30 minutes post-administration, providing critical information during surgical procedures .
Pudexacianinium chloride exhibits several notable physical and chemical properties:
These properties ensure that pudexacianinium chloride can be effectively utilized in clinical settings without significant degradation or loss of function .
Pudexacianinium chloride has significant applications in medical science, particularly in surgical settings:
Ongoing clinical trials continue to explore additional applications of this compound in various surgical disciplines .
Pudexacianinium chloride originates from systematic molecular engineering of the indocyanine green scaffold, a heptamethine cyanine dye (molecular weight 774.96 g/mol) characterized by a conjugated polymethine chain linking two heterocyclic indole moieties. Structural optimization focuses on three key modifications: halogenation, polymethine chain stabilization, and heterocyclic ring substitutions. Iodination at specific positions (C4/C5 of indole rings) enhances photophysical properties while maintaining transporter affinity. Studies demonstrate that 4-iodo substitution increases quantum yield by 300% compared to unmodified indocyanine green due to reduced aggregation-induced quenching [2] [9]. Deuterium incorporation at vinylic positions (C-H → C-D) within the polymethine bridge decreases photodegradation rates by 3.1-fold through kinetic isotope effects, significantly improving in vivo stability [10].
Bridgehead substitutions (e.g., ethyl versus methyl groups) profoundly impact biological activity by altering electron distribution. Ethyl substitutions at the central cyclohexenyl ring enable direct receptor interactions, unlike methyl derivatives that exhibit indirect effects. This is evidenced by contralateral rotation in Parkinsonian models (indicative of dopamine agonism) only in ethyl-substituted analogs [4]. Molecular descriptor analyses confirm that steric shielding via meso-O-aryl groups reduces non-specific tissue binding by 78% by preventing π-π stacking interactions [10].
Table 1: Photophysical Properties of Indocyanine Green Derivatives
| Modification Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Photostability (t½, min) |
|---|---|---|---|---|
| Unmodified ICG | 780 | 820 | 4.2 | 8.3 |
| 4-Iodo substitution | 775 | 815 | 12.3 | 14.7 |
| Deuteration (polymethine) | 778 | 819 | 5.1 | 25.8 |
| meso-O-aryl shielding | 782 | 825 | 18.6 | 32.4 |
Data compiled from [2] [9] [10]
Hydrophilic engineering targets the sulfonate groups (-SO₃⁻) and auxiliary polar functionalities to enhance renal clearance. Introduction of additional sulfonate moieties increases aqueous solubility (logP reduction from 3.8 to 1.2) and promotes rapid glomerular filtration. Molecular dynamics simulations reveal that bis-sulfonated derivatives exhibit 90% plasma protein binding versus >98% for indocyanine green, directly correlating with urinary excretion rates [2] [9].
Cyclodextrin-based molecular encapsulation represents a complementary strategy. Succinamide-linked γ-cyclodextrin dimers form 1:1 host-guest complexes with heptamethine cores, reducing enzymatic degradation 12-fold while maintaining renal clearance. Critical structure-function analyses demonstrate that urea-linked cyclodextrin dimers impede drug release kinetics due to stronger hydrogen bonding, delaying pharmacological effects. In contrast, succinamide linkers optimize hydrophile-lipophile balance, enabling 85% cumulative renal excretion within 24 hours without compromising cellular uptake [6]. Charge distribution mapping confirms that zwitterionic designs (introduction of quaternary ammonium + carboxylate pairs) achieve optimal renal clearance efficiency – cationic groups facilitate tubular secretion via organic cation transporters (OCT2), while anionic sulfonates prevent tubular reabsorption [8].
Tissue selectivity is governed by three molecular determinants: molecular weight thresholds, charge polarity, and transporter affinity profiles. Molecular weights below 45 kDa (approximately 65-70 Å hydrodynamic diameter) enable efficient extravasation in fenestrated tissues (liver, kidneys). Pudexacianinium chloride derivatives (MW 850-1100 g/mol) leverage this for hepatic targeting but require active transport for tumor penetration. CRISPR/dCas9 screening identifies solute carrier organic anion transporter family member 1B3 as the primary hepatic transporter, with overexpression increasing cellular uptake 7.3-fold [2].
Charge distribution dictates biodistribution patterns:
Table 2: Transporter Affinity and Tissue Selectivity Relationships
| Molecular Feature | OATP1B3 Transporter Affinity (Kd, μM) | Hepatic Selectivity Index | Renal Clearance (% dose) |
|---|---|---|---|
| Unmodified ICG (dianionic) | 0.78 ± 0.12 | 8.9 | 2.1 |
| Monosulfonate derivative | 1.45 ± 0.31 | 4.2 | 18.7 |
| Trisulfonate derivative | Not detected | 1.1 | 91.3 |
| Zwitterionic (sulfonate + trimethylammonium) | 0.92 ± 0.19 | 12.7 | 67.4 |
Steric shielding strategies using meso-substituents (aryl or O-aryl groups) project bulky groups perpendicular to the cyanine plane, reducing non-specific protein binding by 78% and increasing tumor-to-liver ratios from 1.45 to 5.33 in NIR-II imaging. Molecular modeling confirms that ortho-substituted aryl groups create 8-10 Å steric barriers that prevent hydrophobic interactions with serum proteins while maintaining transporter recognition [10]. Charge delocalization via extended conjugation (e.g., benz[c,d]indole termini) reduces dipole moment from 14.3 D to 9.8 D, significantly decreasing non-specific tissue adhesion and improving pharmacokinetic linearity [9].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: